1-(2-Methoxy-2-phenylethyl)piperazine
Overview
Description
1-(2-Methoxy-2-phenylethyl)piperazine is a chemical compound used in various applications. It is used to prepare non-imidazole human histamine H4 receptor antagonists and to synthesize imidazopyridine derivatives as inhibitors of Aurora kinases . It can also be used to functionalize pyrazolylvinyl ketones via Aza-Michael addition reaction .
Molecular Structure Analysis
The molecular structure of 1-(2-Methoxy-2-phenylethyl)piperazine involves a piperazine ring with a methoxyphenethyl group attached . Further analysis would require more specific data or computational modeling.Physical And Chemical Properties Analysis
1-(2-Methoxy-2-phenylethyl)piperazine has a molecular weight of 220.31 and a predicted density of 1.022 g/cm3 . It has a melting point of 11 °C and a boiling point of 163 °C . It is slightly soluble in chloroform, DMSO, and methanol .Scientific Research Applications
Dopamine Transporter Inhibition : The compound has been investigated for its potential as a long-acting dopamine transporter inhibitor, which could be useful in the treatment of cocaine abuse. Researchers synthesized derivatives of 1-(2-Methoxy-2-phenylethyl)piperazine and found that certain analogs exhibited high affinity for the dopamine transporter and selectivity over the serotonin transporter, suggesting potential therapeutic applications (Hsin et al., 2002).
Antimicrobial Activity : Studies have shown that N-(Phenethyl)piperazinyl quinolone derivatives of the compound exhibit significant antimicrobial activity against Gram-positive and Gram-negative microorganisms. This indicates its potential use in developing new antimicrobial agents (Foroumadi et al., 2006).
Antagonist for Serotonergic Receptors : Research involving analogs of 1-(2-Methoxy-2-phenylethyl)piperazine has focused on developing antagonists for serotonergic receptors, particularly for applications in positron emission tomography (PET) imaging. Such compounds have been used in studies of serotonergic neurotransmission (Plenevaux et al., 2000).
Spectroscopic and Structural Analysis : Detailed spectroscopic investigations (FT-IR, FT-Raman, NMR, and UV-Vis) have been conducted on 1-(2-Methoxyphenyl)piperazine derivatives. These studies provide insights into the molecular structure, charge distribution, and electronic properties of these compounds, which are critical for understanding their interaction with biological targets (Prabavathi et al., 2015).
Potential for Dual Imaging in Neurological Studies : Methoxyphenyl piperazine derivatives have been explored for their potential as dual-imaging agents targeting 5HT1A receptors, demonstrating their versatility in neurological research and imaging applications (Chaturvedi et al., 2018).
Safety And Hazards
properties
IUPAC Name |
1-(2-methoxy-2-phenylethyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-16-13(12-5-3-2-4-6-12)11-15-9-7-14-8-10-15/h2-6,13-14H,7-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYIGKZBUYCQJKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN1CCNCC1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70986327 | |
Record name | 1-(2-Methoxy-2-phenylethyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70986327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxy-2-phenylethyl)piperazine | |
CAS RN |
6722-54-9 | |
Record name | 1-(2-Methoxy-2-phenylethyl)piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6722-54-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Methoxyphenethyl)piperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006722549 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Methoxy-2-phenylethyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70986327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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